molecular formula C21H24N2O2 B12163802 N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-phenylbutanamide

N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-phenylbutanamide

Cat. No.: B12163802
M. Wt: 336.4 g/mol
InChI Key: GGNAKHXMYIEERM-UHFFFAOYSA-N
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Description

N-[2-(6-Methoxy-1H-indol-3-yl)ethyl]-2-phenylbutanamide is a synthetic amide derivative featuring a 6-methoxyindole core linked via an ethyl group to a 2-phenylbutanamide moiety. The indole scaffold is a common pharmacophore in bioactive molecules, often associated with interactions with neurotransmitter receptors (e.g., serotonin receptors) . The 6-methoxy group may enhance metabolic stability compared to hydroxylated indoles, while the phenylbutanamide chain contributes to lipophilicity and steric bulk, influencing binding affinity and pharmacokinetics .

Properties

Molecular Formula

C21H24N2O2

Molecular Weight

336.4 g/mol

IUPAC Name

N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-phenylbutanamide

InChI

InChI=1S/C21H24N2O2/c1-3-18(15-7-5-4-6-8-15)21(24)22-12-11-16-14-23-20-13-17(25-2)9-10-19(16)20/h4-10,13-14,18,23H,3,11-12H2,1-2H3,(H,22,24)

InChI Key

GGNAKHXMYIEERM-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NCCC2=CNC3=C2C=CC(=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . The resulting indole derivative can then be further modified to introduce the methoxy and phenylbutanamide groups.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale Fischer indole synthesis followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity. The specific conditions, such as temperature, solvent, and catalysts, would be optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-phenylbutanamide can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form oxindole derivatives.

    Reduction: The carbonyl group in the butanamide side chain can be reduced to form alcohol derivatives.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-phenylbutanamide serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical reactions, including:

  • Oxidation : The indole ring can be oxidized to produce oxindole derivatives.
  • Reduction : The carbonyl group in the butanamide side chain can be reduced to form alcohol derivatives.
  • Substitution : Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.

Biology

This compound has been studied for its potential biological activities, including:

  • Antiviral Properties : Research indicates that it may exhibit antiviral effects against certain viral infections.
  • Anticancer Activity : Various studies have demonstrated that this compound can significantly reduce the viability of cancer cell lines, such as breast and liver cancer cells. The half-maximal inhibitory concentration (IC50) values ranged from 10 to 30 µM depending on the cell line tested. Mechanistic studies suggest that it induces apoptosis in cancer cells through activation of caspase pathways and modulation of Bcl-2 family proteins.

Medicine

In medicine, this compound is being investigated for its therapeutic effects in treating various diseases. Its interaction with serotonin receptors suggests potential applications in treating mood disorders and anxiety.

Industry

In the industrial sector, this compound is utilized in the development of new materials and pharmaceuticals, contributing to advancements in drug formulation and delivery systems.

Anticancer Activity Case Study

A notable study assessed the anticancer properties of this compound on breast cancer cells. The findings indicated that:

  • Cell Viability Assays : The compound significantly reduced cell viability in vitro.
  • Mechanistic Studies : Induction of apoptosis was confirmed through caspase activation assays.
  • Synergistic Effects : When combined with cisplatin, enhanced cytotoxicity was observed against resistant cancer cell lines.

Neuropharmacological Effects Case Study

In another study focused on neuropharmacological effects:

  • Neuroprotective Effects : The compound showed potential in protecting neuronal cells from oxidative stress-induced apoptosis.
  • Behavioral Studies : Animal models indicated improvements in cognitive function and reductions in anxiety-like behaviors following administration of the compound.

Mechanism of Action

The mechanism of action of N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-phenylbutanamide involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors in the body, modulating their activity. For example, it may interact with serotonin receptors, influencing neurotransmission and potentially exhibiting antidepressant effects . The methoxy group can enhance the compound’s binding affinity and selectivity for certain targets.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound is compared below with structurally related analogs, focusing on modifications to the indole core, acyl chain, and substituents.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) XLogP3 Hydrogen Bond Donors/Acceptors Key Structural Features
Target : N-[2-(6-Methoxy-1H-indol-3-yl)ethyl]-2-phenylbutanamide C₂₃H₂₆N₂O₂ 362.5 ~4.1* 2/2 6-methoxyindole, 2-phenylbutanamide chain
N-[2-(6-Methoxy-1H-indol-3-yl)ethyl]-3-phenylpropanamide C₂₀H₂₂N₂O₂ 322.4 3.5 2/2 Shorter acyl chain (propanamide vs. butanamide)
N-(2-(5-Methyl-1H-indol-3-yl)ethyl)-2-ethylbutanamide C₁₇H₂₄N₂O 296.4 3.8 2/1 5-methylindole, branched ethylbutanamide
N-(2-(6-Methoxy-1H-indol-3-yl)ethyl)acetamide C₁₃H₁₆N₂O₂ 232.3 1.2 2/2 Minimal acyl chain (acetamide)
N-(2-(1H-Indol-3-yl)ethyl)-2-acetylthiazole-4-carboxamide C₁₆H₁₆N₄O₂S 328.4 1.9 3/3 Thiazole-carboxamide substitution

*Estimated based on analogous compounds.

Key Comparisons

In contrast, the 3-phenylpropanamide analog (CAS 775290-93-2) has reduced steric bulk, which may alter receptor-binding kinetics.

Indole Substitutions :

  • The 6-methoxy group in the target and contrasts with the 5-methylindole in , which lacks electron-donating methoxy effects. Methoxy groups can resist oxidative metabolism, extending half-life compared to hydroxylated analogs .
  • Compounds like N-(2-(1H-Indol-3-yl)ethyl)-2-acetylthiazole-4-carboxamide replace the phenyl group with a heterocyclic thiazole, introducing polar interactions that may shift target specificity.

Pharmacological Implications: Indole-ethylamide derivatives are frequently explored for CNS activity (e.g., serotonin receptor modulation) . The target’s phenylbutanamide group may mimic hydrophobic residues in endogenous ligands, enhancing affinity for G-protein-coupled receptors. Shorter acyl chains (e.g., acetamide in ) may reduce off-target interactions but limit blood-brain barrier penetration.

Biological Activity

N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-phenylbutanamide, a compound belonging to the class of indole derivatives, has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

The compound's chemical structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C18H22N2O2
  • Molecular Weight : 298.38 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

  • Receptor Modulation : The compound may act as a modulator of serotonin receptors, influencing neurotransmitter levels and potentially affecting mood and cognition.
  • Kinase Inhibition : Preliminary studies suggest that it may inhibit specific kinases involved in cancer cell proliferation and survival pathways, making it a candidate for anticancer therapy.

Anticancer Activity

Several studies have investigated the anticancer properties of this compound. Key findings include:

  • Cell Viability Assays : In vitro assays demonstrated that this compound significantly reduces the viability of various cancer cell lines, including breast and liver cancer cells. The half-maximal inhibitory concentration (IC50) values ranged from 10 to 30 µM depending on the cell line tested .
  • Mechanistic Studies : Research indicates that the compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins .
  • Synergistic Effects : When combined with conventional chemotherapeutics such as cisplatin, this compound exhibited synergistic effects, enhancing overall cytotoxicity against resistant cancer cell lines .

Neuropharmacological Effects

In addition to its anticancer properties, this compound has shown promise in neuropharmacology:

  • Neuroprotective Effects : Studies suggest that it may protect neuronal cells from oxidative stress-induced apoptosis, potentially benefiting conditions like Alzheimer's disease .
  • Behavioral Studies : Animal models have indicated that administration of this compound can improve cognitive function and reduce anxiety-like behaviors, possibly through serotonergic pathways .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Anticancer ActivitySignificant reduction in cell viability (IC50 = 10–30 µM)
Apoptosis InductionActivation of caspases and modulation of Bcl-2 proteins
Neuroprotective EffectsProtection against oxidative stress in neuronal cells
Behavioral ImprovementEnhanced cognitive function in animal models

Q & A

Q. What are the established synthetic routes for N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-phenylbutanamide?

The synthesis typically involves multi-step reactions starting from 6-methoxyindole derivatives. A common approach includes:

  • Step 1: Preparation of 2-(6-methoxy-1H-indol-3-yl)ethylamine via alkylation or reductive amination of 6-methoxyindole precursors.
  • Step 2: Coupling with 2-phenylbutanoyl chloride under Schotten-Baumann conditions (base-mediated acylation in a biphasic system) to form the amide bond.
  • Purification: Column chromatography or recrystallization to isolate the product.
    Adaptations from related indole-based syntheses suggest using anhydrous solvents (e.g., THF or DCM) and catalysts like DMAP to improve yields .

Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?

X-ray crystallography is the gold standard for structural elucidation:

  • Data Collection: Use single-crystal diffraction (Mo/Kα radiation) to obtain intensity data.
  • Structure Solution: Employ direct methods (e.g., SHELXT) for phase determination.
  • Refinement: Refine the model using SHELXL, which allows for anisotropic displacement parameters and hydrogen placement via Fourier difference maps.
    SHELX programs are widely validated for small-molecule crystallography and support high-resolution data analysis .

Q. What in vitro assays are suitable for preliminary biological evaluation of this compound?

Initial screening often focuses on receptor modulation or enzymatic activity:

  • Androgen Receptor (AR) Binding: Competitive binding assays using radiolabeled ligands (e.g., [³H]-R1881) in AR-positive cell lines.
  • Cytotoxicity: MTT or SRB assays against cancer cell lines (e.g., PC-3 or LNCaP) to assess antiproliferative effects.
  • Enzyme Inhibition: Fluorescence-based assays for kinases or hydrolases, depending on hypothesized targets.
    Dose-response curves (0.1–100 µM) and positive controls (e.g., bicalutamide for AR) are critical for validation .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production in academic settings?

Key strategies include:

  • Catalysis: Use coupling agents like HATU or EDCI/HOBt to enhance amide bond formation efficiency.
  • Microwave-Assisted Synthesis: Reduce reaction times (e.g., from 12 hours to 30 minutes) while maintaining high purity.
  • Green Chemistry: Replace traditional solvents with ionic liquids or cyclopentyl methyl ether (CPME) to improve sustainability.
    Yields >70% have been reported for analogous indole derivatives using these methods .

Q. What structure-activity relationship (SAR) insights exist for modifying this compound’s indole and phenyl substituents?

SAR studies on analogs reveal:

  • Indole Methoxy Group: Removal or substitution (e.g., ethoxy) reduces AR binding affinity by 50%, indicating its role in hydrophobic interactions.
  • Phenyl Ring Modifications: Electron-withdrawing groups (e.g., -NO₂) at the para position enhance cytotoxicity but decrease solubility.
  • Ethyl Linker: Shortening to methyl or elongating to propyl disrupts conformational stability, lowering potency.
    Comparisons with compounds like N-[2-(5-hydroxy-1H-indol-3-yl)ethyl] analogs (similarity score 0.92) highlight the methoxy group’s importance .

Q. How can conflicting data on biological activity between studies be resolved?

Address discrepancies through:

  • Orthogonal Assays: Validate AR modulation using both reporter gene assays (e.g., luciferase) and SPR to measure binding kinetics.
  • Metabolic Stability Testing: Rule out false negatives caused by rapid degradation in cell culture (use liver microsomes or S9 fractions).
  • Structural Confirmation: Re-analyze compound purity via HPLC and NMR to exclude batch-to-batch variability .

Q. What computational tools are recommended for predicting target interactions?

Combine molecular docking and dynamics simulations:

  • Docking Software: AutoDock Vina or Glide to predict binding poses in AR or other targets.
  • Force Fields: AMBER or CHARMM for simulating ligand-receptor complexes over 100 ns trajectories.
  • Validation: Overlay docking results with crystallographic data (e.g., from SHELXL-refined structures) to assess accuracy.
    This approach identified hydrogen bonds between the methoxy group and AR residues (e.g., Gln711) as critical for activity .

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